molecular formula C23H18N4O2S3 B4919498 3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4919498
M. Wt: 478.6 g/mol
InChI Key: DXOWIIUMYABUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound that features a unique combination of functional groups, including a thienyl group, an oxadiazole ring, and a benzothieno-pyrimidinone core

Preparation Methods

The synthesis of 3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multi-step organic reactionsIndustrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

3-PHENYL-2-({[3-(2-THIENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and thienyl group may play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

Properties

IUPAC Name

3-phenyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S3/c28-22-19-15-9-4-5-10-16(15)32-21(19)25-23(27(22)14-7-2-1-3-8-14)31-13-18-24-20(26-29-18)17-11-6-12-30-17/h1-3,6-8,11-12H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOWIIUMYABUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=NC(=NO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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